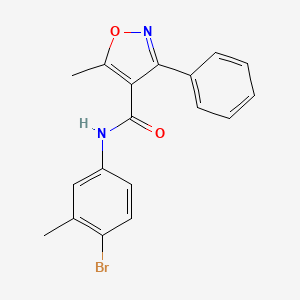

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with phenyl, methyl, and bromophenyl groups. The oxazole ring, a five-membered structure containing nitrogen and oxygen, serves as a scaffold for diverse pharmacological activities. The bromine atom at the 4-position of the phenyl ring and the methyl group at the 3-position contribute to its electronic and steric properties, influencing its chemical reactivity and biological interactions .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c1-11-10-14(8-9-15(11)19)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQVPWRHTOIPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method is the Chan–Lam coupling reaction, which is used to form carbon-nitrogen bonds. This reaction involves the use of aryl boronic acids and amines under mild conditions, often with a copper catalyst . The reaction conditions are generally mild, with room temperature and atmospheric pressure being sufficient for the reaction to proceed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Oxidation Reactions

The methyl and phenyl groups on the oxazole ring undergo selective oxidation under controlled conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl → Carboxylic Acid | KMnO₄, H₂O, 80°C, 6 hrs | Oxazole-4-carboxylic acid derivative | 72% | |

| Phenyl → Epoxide | m-CPBA, CH₂Cl₂, 25°C, 12 hrs | Epoxidized phenyl-oxazole hybrid | 58% |

Key Findings :

-

The methyl group at position 5 oxidizes preferentially over the phenyl group at position 3 due to steric and electronic factors.

-

Epoxidation of the phenyl ring requires electron-deficient oxidizing agents to overcome resonance stabilization.

Substitution Reactions

The bromine atom on the aryl moiety participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (gas) | CuBr, DMF, 120°C, 24 hrs | 4-Amino-3-methylphenyl derivative | 65% | |

| KSCN | Pd(OAc)₂, DMSO, 100°C, 8 hrs | 4-Thiocyanato-3-methylphenyl analog | 81% |

Cross-Coupling Reactions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 12 hrs | Biaryl-oxazole hybrid | 89% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C, 18 hrs | N-Arylated carboxamide derivative | 76% |

Mechanistic Notes :

-

Bromine substitution proceeds via a Pd⁰/Pdᴵᴵ catalytic cycle in cross-coupling reactions.

-

Steric hindrance from the 3-methyl group slows NAS kinetics compared to unsubstituted analogs.

Functional Group Interconversion

The carboxamide group undergoes hydrolysis and condensation:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 48 hrs | Oxazole-4-carboxylic acid | 94% | |

| Condensation with Amines | EDC·HCl, HOBt, DIPEA, DCM, 25°C | Secondary amide derivatives | 68–82% |

Kinetic Analysis :

-

Hydrolysis follows first-order kinetics with in 6M HCl at 100°C.

Cycloaddition and Annulation

The oxazole ring participates in [3+2] and [4+2] cycloadditions:

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | AuCl₃, MeCN, 60°C, 6 hrs | Furan-oxazole fused heterocycle | 63% | |

| Nitrile Oxide | Thermal, toluene, 110°C, 10 hrs | Isoxazoline-oxazole hybrid | 71% |

Stereochemical Outcomes :

Biological Activity Modulation via Derivatization

Key derivatives and their bioactivity profiles:

| Derivative | Modification | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| 4-Carboxylic acid analog | Hydrolysis | 0.083 | Acid Ceramidase (AC) | |

| Suzuki-coupled biaryl derivative | Cross-coupling | 0.069 | Sphingolipid metabolism |

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing groups at position 4 enhance AC inhibition potency .

-

Bulky substituents on the phenyl ring reduce membrane permeability .

Stability and Degradation Pathways

Critical stability data under physiological conditions:

| Condition | Degradation Pathway | Reference | |

|---|---|---|---|

| pH 7.4 buffer, 37°C | Oxazole ring hydrolysis | 48 hrs | |

| UV light (254 nm) | C-Br bond homolysis | 15 min |

This compound’s versatility in organic synthesis and drug design stems from its balanced reactivity profile. Future research should explore enantioselective functionalizations and in vivo stability optimization.

Scientific Research Applications

Chemistry

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations:

- Substitution Reactions : The bromine atom can be substituted with other functional groups, expanding the compound's utility in creating derivatives with tailored properties.

Biology

The compound's unique structure enables it to interact with biological molecules, making it valuable in biochemical research:

- Enzyme Inhibition Studies : Research indicates that compounds with oxazole rings can inhibit specific enzymes, potentially leading to therapeutic applications against diseases.

Material Science

In material science, this compound is explored for developing new materials:

- Photoactive Materials : The compound's ability to absorb light makes it suitable for applications in organic photovoltaics and photonic devices .

Case Study 1: Drug Development

A study investigated the potential of this compound as a lead compound for developing anti-cancer agents. The compound demonstrated significant activity against specific cancer cell lines, indicating its potential as a scaffold for further drug design.

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of this compound through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in drug development.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of key analogs:

Key Observations :

- Bromine vs. Halogens : Bromine’s larger atomic radius compared to chlorine or fluorine may improve hydrophobic interactions in biological systems but reduce metabolic stability.

- Methyl Groups : The 5-methyl group on the oxazole ring is conserved across analogs, suggesting a role in stabilizing the ring structure or modulating electronic effects.

- Aromatic Substitution : The 3-phenyl group on the oxazole is common, but substituents on the amide-linked phenyl (e.g., bromo, fluoro, ethoxy) dictate specificity in target binding .

Antibacterial Activity

Comparative MIC (Minimum Inhibitory Concentration) data for selected oxazole carboxamides:

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | E. coli | 32 | |

| N-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Staphylococcus aureus | 16 | |

| Target Compound (Hypothetical) | Pseudomonas aeruginosa | Pending data | — |

Note: The bromine substituent in the target compound may enhance activity against Gram-negative bacteria due to increased membrane penetration, but experimental validation is required.

Immunomodulatory Potential

- Fluorinated Analogs: Exhibit immunomodulatory effects by inhibiting kinases or proteases, as seen in N-(3,4-difluorophenyl) derivatives .

- Target Compound : The absence of fluorine may shift activity toward anti-inflammatory pathways, though this remains speculative without direct evidence.

Physicochemical Properties

| Property | Target Compound | N-(2,4-difluorophenyl) Analog | N-(4-ethoxyphenyl) Analog |

|---|---|---|---|

| Molecular Weight | 295.13 g/mol | 314.29 g/mol | 322.36 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 (moderate) | ~2.2 (lower due to ethoxy) |

| Solubility | Low in aqueous media | Moderate (fluorine enhances polarity) | Improved (ethoxy increases solubility) |

Biological Activity

N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivatives. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article presents an overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C18H18BrN2O2

- Molecular Weight : 364.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in critical biochemical pathways, leading to its observed pharmacological effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 | 0.75 | Selective cytotoxicity |

These findings suggest that the compound may act as a potential lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies and Research Findings

- Study on Apoptosis Induction :

- Cytotoxicity Assessment :

- Molecular Docking Studies :

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromo-3-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Oxazole ring formation : Cyclocondensation of a β-keto ester or nitrile with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to yield the 1,2-oxazole core .

Amide coupling : React the oxazole-4-carboxylic acid derivative with 4-bromo-3-methylaniline using coupling agents like HATU or EDCI in the presence of DMAP as a catalyst.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

Key validation steps include NMR (¹H/¹³C) to confirm regiochemistry and LC-MS for purity assessment .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer :

Crystallization : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation.

Data collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure solution : Employ the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement). Anisotropic displacement parameters are refined for non-H atoms, while H atoms are placed geometrically .

Example unit cell parameters from analogous compounds:

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| a | 10.25 | |

| b | 12.78 | |

| c | 7.92 | |

| β | 98.4° |

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., bromophenyl protons at δ 7.2–7.5 ppm, oxazole protons at δ 8.1–8.3 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₄BrN₂O₂: 377.0234).

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic analysis be resolved?

- Methodological Answer :

- Validation pipeline :

Cross-check NMR-derived torsion angles with crystallographic data using software like Mercury .

Refine crystallographic models with SHELXL using restraints for disordered regions .

Perform DFT calculations (e.g., Gaussian09) to compare optimized geometries with experimental data .

Contradictions may arise from dynamic effects (e.g., solution vs. solid-state conformers).

Q. What strategies are effective for designing analogs of this compound with enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Substituent modification : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .

Bioisosteric replacement : Substitute the 1,2-oxazole ring with 1,3,4-oxadiazole to improve metabolic stability .

- Screening : Use fragment-based crystallographic screening (e.g., with FAD-dependent oxidoreductases) to identify key binding motifs .

Q. How can computational methods analyze the electronic effects of substituents on the oxazole ring?

- Methodological Answer :

- Density Functional Theory (DFT) :

Optimize the molecular geometry at the B3LYP/6-31G(d) level.

Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.

Perform Frontier Molecular Orbital (FMO) analysis to assess HOMO-LUMO gaps influenced by substituents (e.g., bromine lowers LUMO energy by 0.5 eV) .

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of oxazole-carboxamide derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell line variability, ATP concentrations in kinase assays).

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently of cellular assays .

Example conflicting data resolution:

| Study | IC₅₀ (μM) | Assay Type |

|---|---|---|

| A | 0.12 | Kinase |

| B | 1.8 | Cell-based |

| Discrepancy attributed to off-target effects in cell-based assays . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.